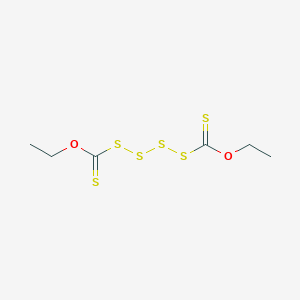
Bis(ethoxythiocarbonyl) tetrasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethoxythiocarbonyl) tetrasulfide (BETTS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BETTS is a sulfur-containing compound that is used in a variety of research applications, including organic synthesis, materials science, and biochemistry. In
Aplicaciones Científicas De Investigación
Bis(ethoxythiocarbonyl) tetrasulfide has a wide range of scientific research applications, including its use in organic synthesis as a sulfur transfer reagent. Bis(ethoxythiocarbonyl) tetrasulfide can also be used in materials science as a precursor for the synthesis of metal sulfide nanoparticles. In biochemistry, Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have potential applications in the development of new drugs, as well as in the study of protein structure and function.
Mecanismo De Acción
Bis(ethoxythiocarbonyl) tetrasulfide works by transferring a sulfur atom to a target molecule. This transfer can occur through a variety of mechanisms, including nucleophilic substitution and radical transfer. Bis(ethoxythiocarbonyl) tetrasulfide has been shown to be an effective sulfur transfer reagent in a variety of reactions, including the synthesis of thioesters and thioethers.
Efectos Bioquímicos Y Fisiológicos
Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Bis(ethoxythiocarbonyl) tetrasulfide can inhibit the growth of cancer cells and induce apoptosis. Bis(ethoxythiocarbonyl) tetrasulfide has also been shown to have anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Bis(ethoxythiocarbonyl) tetrasulfide in lab experiments is its high reactivity and selectivity. Bis(ethoxythiocarbonyl) tetrasulfide is also relatively easy to synthesize and handle in the lab. However, one limitation of using Bis(ethoxythiocarbonyl) tetrasulfide is that it can be toxic to cells at high concentrations. Additionally, Bis(ethoxythiocarbonyl) tetrasulfide can be difficult to purify, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Bis(ethoxythiocarbonyl) tetrasulfide. One area of interest is the development of new synthetic methods for Bis(ethoxythiocarbonyl) tetrasulfide that are more efficient and environmentally friendly. Another area of research is the study of Bis(ethoxythiocarbonyl) tetrasulfide in vivo, including its potential use as a therapeutic agent. Additionally, there is interest in exploring the use of Bis(ethoxythiocarbonyl) tetrasulfide in the development of new materials, such as sensors and catalysts.
Métodos De Síntesis
Bis(ethoxythiocarbonyl) tetrasulfide can be synthesized through a variety of methods, including the reaction of carbon disulfide with ethanethiol in the presence of sodium hydroxide. This reaction produces sodium ethanethiolate, which can be reacted with ethyl chloroformate to produce Bis(ethoxythiocarbonyl) tetrasulfide. Other methods for synthesizing Bis(ethoxythiocarbonyl) tetrasulfide include the reaction of carbon disulfide with sodium ethoxide, as well as the reaction of carbon disulfide with ethyl chloroacetate in the presence of sodium hydroxide.
Propiedades
Número CAS |
1851-71-4 |
|---|---|
Nombre del producto |
Bis(ethoxythiocarbonyl) tetrasulfide |
Fórmula molecular |
C6H10O2S6 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
O-ethyl (ethoxycarbothioyltetrasulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S6/c1-3-7-5(9)11-13-14-12-6(10)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
AEQAMCGEBHCRLA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSSC(=S)OCC |
SMILES canónico |
CCOC(=S)SSSSC(=S)OCC |
Otros números CAS |
1851-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



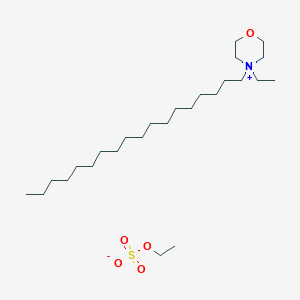
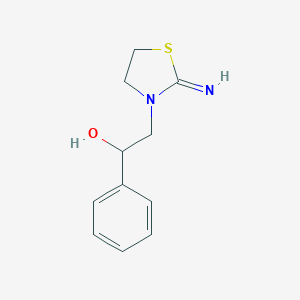
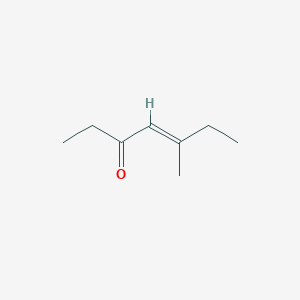
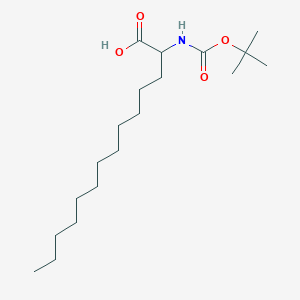
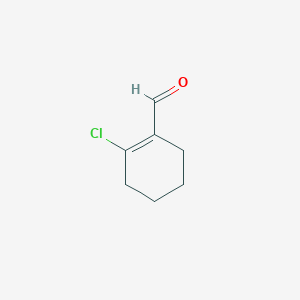
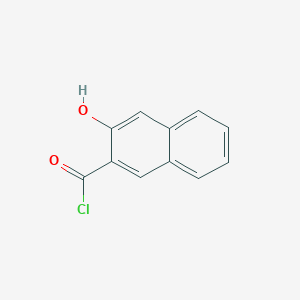
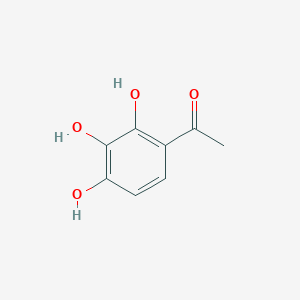
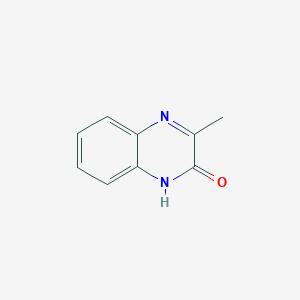
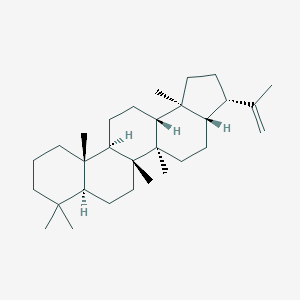
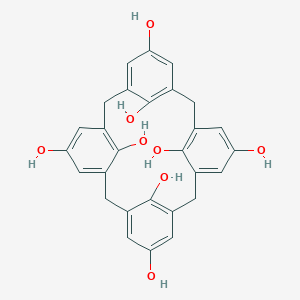
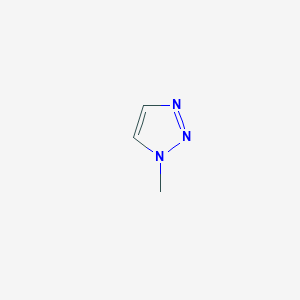
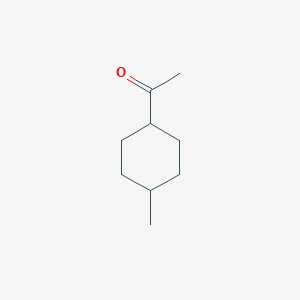

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)